molecular formula C8H12F3NO3 B13485107 3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid

3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid

Cat. No.: B13485107
M. Wt: 227.18 g/mol
InChI Key: FPPKRZPNIOXCFW-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid is a fluorinated organic compound with the molecular formula C8H12F3NO3. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of trifluoromethyl groups imparts significant stability and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid typically involves the reaction of 2,2,2-trifluoroacetamide with isopropylamine, followed by the addition of propanoic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

    Step 1: 2,2,2-Trifluoroacetamide reacts with isopropylamine to form 2,2,2-trifluoro-n-isopropylacetamide.

    Step 2: The intermediate product is then reacted with propanoic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trifluoroacetamido)propanoic acid: Similar in structure but lacks the isopropyl group.

    3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid: Contains additional trifluoromethyl groups, leading to different reactivity.

    2,2,2-Trifluoroacetamide: A simpler compound used as a precursor in the synthesis.

Uniqueness

3-(2,2,2-Trifluoro-n-isopropylacetamido)propanoic acid is unique due to the presence of both trifluoromethyl and isopropyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring stability and reactivity.

Properties

Molecular Formula

C8H12F3NO3

Molecular Weight

227.18 g/mol

IUPAC Name

3-[propan-2-yl-(2,2,2-trifluoroacetyl)amino]propanoic acid

InChI

InChI=1S/C8H12F3NO3/c1-5(2)12(4-3-6(13)14)7(15)8(9,10)11/h5H,3-4H2,1-2H3,(H,13,14)

InChI Key

FPPKRZPNIOXCFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(=O)O)C(=O)C(F)(F)F

Origin of Product

United States

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